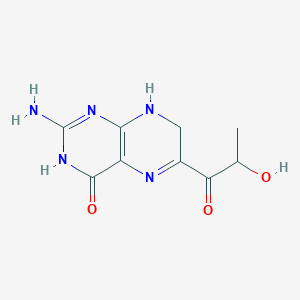

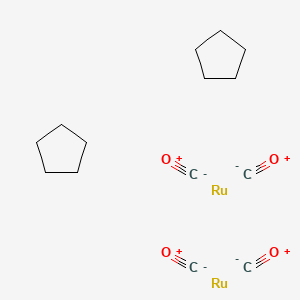

![molecular formula C25H33NaO8 B13391237 sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate](/img/structure/B13391237.png)

sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrocortisone sodium succinate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is chemically similar to the endogenous hormone cortisol, which is secreted by the adrenal cortex. Hydrocortisone sodium succinate is used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various conditions, including allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .

Preparation Methods

Hydrocortisone sodium succinate is prepared using hydrocortisone and succinic anhydride as raw materials. The reaction involves the formation of hydrocortisone monomester succinate, which is then reacted at low temperatures with sodium salt to form hydrocortisone sodium succinate. The process typically involves the use of acetone to handle the reaction solution, followed by filtration and drying under vacuum to obtain the final product . Industrial production methods focus on maintaining high purity and yield, with reaction conditions optimized to minimize side reactions and impurities .

Chemical Reactions Analysis

Hydrocortisone sodium succinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. It is commonly used to break down esters and amides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydrocortisone sodium succinate can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Hydrocortisone sodium succinate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Used in the treatment of various diseases and conditions, including allergic reactions, autoimmune diseases, and inflammatory disorders.

Industry: Used in the production of pharmaceuticals and other medical products

Mechanism of Action

Hydrocortisone sodium succinate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the expression of various genes involved in inflammatory and immune responses. The compound also inhibits the synthesis of prostaglandins by inducing the production of lipocortin, which inhibits the activity of phospholipase A2 .

Comparison with Similar Compounds

Hydrocortisone sodium succinate is similar to other glucocorticoid corticosteroids, such as:

Prednisone: Another synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties.

Dexamethasone: A long-acting glucocorticoid with potent anti-inflammatory effects.

Cortisone: A naturally occurring glucocorticoid with similar properties to hydrocortisone.

Compared to these compounds, hydrocortisone sodium succinate has a shorter duration of action and is often preferred for acute conditions requiring rapid onset of action .

Properties

IUPAC Name |

sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZQLQREDATOBM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)[O-])O)C)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NaO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

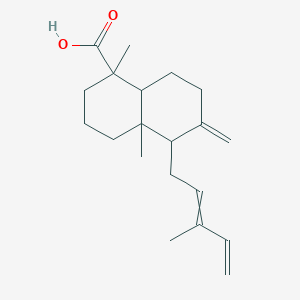

![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)

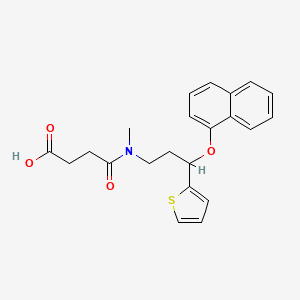

![[6-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13391188.png)

![[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)

![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)

![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)

![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)

![[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)